molecular formula C7H4F3NO2 B3031712 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene CAS No. 63878-71-7

2-(Difluoromethyl)-1-fluoro-4-nitrobenzene

Cat. No.: B3031712
CAS No.: 63878-71-7
M. Wt: 191.11 g/mol
InChI Key: VXIMQWWMIPNFEO-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1-fluoro-4-nitrobenzene is an organic compound that features a benzene ring substituted with difluoromethyl, fluoro, and nitro groups

Mechanism of Action

Target of Action

The primary target of 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene, also known as DFMO, is the enzyme ornithine decarboxylase (ODC) . ODC is a key enzyme in the biosynthesis pathway of polyamines, which are essential for cell survival .

Mode of Action

DFMO acts as an irreversible inhibitor of ODC . It is usually cytostatic, and its effects on growth can be reversed by micromolar concentrations of polyamines in the cellular environment . ODC inactivation is associated with decreased transcription of the growth-related c-myc and c-fos genes .

Biochemical Pathways

The inhibition of ODC by DFMO affects the polyamine biosynthesis pathway . Polyamines are small cationic molecules required for cellular proliferation and are detected at higher concentrations in most tumor tissues, compared to normal tissues . By inhibiting ODC, DFMO depletes intracellular polyamine levels, affecting cell growth and survival .

Pharmacokinetics

It is known that dfmo is a specific inhibitor of polyamine biosynthesis, suggesting that it may have a significant impact on the bioavailability of polyamines within the cell .

Result of Action

The inhibition of ODC and the subsequent depletion of polyamines by DFMO can lead to cellular growth arrest . This is particularly relevant in the context of cancer cells, where high levels of polyamines are often observed . Therefore, DFMO has potential therapeutic applications in cancer treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DFMO. For instance, air pollution has been shown to change endothelial function, elevate adipose and systemic inflammation, and trigger insulin resistance . These factors can potentially influence the effectiveness of DFMO in inhibiting ODC and depleting polyamine levels.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1-fluoro-4-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-1-fluoro-4-nitrobenzene
  • 2-(Difluoromethyl)-1-chloro-4-nitrobenzene
  • 2-(Difluoromethyl)-1-fluoro-4-aminobenzene

Uniqueness

2-(Difluoromethyl)-1-fluoro-4-nitrobenzene is unique due to the presence of both difluoromethyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-(difluoromethyl)-1-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIMQWWMIPNFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617534
Record name 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63878-71-7
Record name 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63878-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)-1-fluoro-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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